5-Ethynyl-N-methyl-2-pyridinamine
Overview
Description
5-Ethynyl-N-methyl-2-pyridinamine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. It is a derivative of pyridinamine, featuring an ethynyl group at the 5-position and a methyl group at the nitrogen atom of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-N-methyl-2-pyridinamine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Halogenation: The pyridine ring is halogenated at the 5-position to introduce a halogen atom (e.g., bromine or chlorine).
Formation of Ethynyl Group: The halogenated pyridine undergoes a Sonogashira cross-coupling reaction with an ethynyl group, using a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the amino group using a suitable methylating agent (e.g., methyl iodide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-N-methyl-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Ethynyl-N-methyl-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Ethynyl-N-methyl-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the methylated amino group can influence the compound's binding affinity to biological targets. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
5-Ethynyl-N-methyl-2-pyridinamine can be compared with other similar compounds, such as:
2-Pyridinamine, 5-methyl-: This compound differs in the absence of the ethynyl group.
3-Ethynyl-N-methyl-2-pyridinamine: This compound has the ethynyl group at the 3-position instead of the 5-position.
4-Ethynyl-N-methyl-2-pyridinamine: This compound has the ethynyl group at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
5-Ethynyl-N-methyl-2-pyridinamine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Overview
- Molecular Formula : C9H10N2
- Molecular Weight : 146.19 g/mol
- CAS Number : 754190-29-9
The compound features a pyridine ring substituted with an ethynyl group and a methyl group, which contributes to its unique chemical behavior and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may influence various signaling pathways, although detailed mechanistic studies are still ongoing. The compound's ability to form stable complexes with biological macromolecules enhances its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity and Cancer Research
Research has explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has been observed to induce apoptosis in specific tumor cells, suggesting a potential role in cancer treatment. A study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, highlighting its possible application in oncology .
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
5-Ethynyl-N,N-dimethylpyridin-2-amine | Structure | Anticancer |
5-Ethynyl-N-methylpyrimidin-2-amine | Structure | Neuroprotective |
Note: Structures are illustrative and not to scale.
Properties
IUPAC Name |
5-ethynyl-N-methylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-5-8(9-2)10-6-7/h1,4-6H,2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHITMAWIBHCIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627403 | |
Record name | 5-Ethynyl-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056186-07-2 | |
Record name | 5-Ethynyl-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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